4,5-Diaminoimidazolidine-2-thione 4,5-Diaminoimidazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 651059-03-9
VCID: VC16922654
InChI: InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8)
SMILES:
Molecular Formula: C3H8N4S
Molecular Weight: 132.19 g/mol

4,5-Diaminoimidazolidine-2-thione

CAS No.: 651059-03-9

Cat. No.: VC16922654

Molecular Formula: C3H8N4S

Molecular Weight: 132.19 g/mol

* For research use only. Not for human or veterinary use.

4,5-Diaminoimidazolidine-2-thione - 651059-03-9

Specification

CAS No. 651059-03-9
Molecular Formula C3H8N4S
Molecular Weight 132.19 g/mol
IUPAC Name 4,5-diaminoimidazolidine-2-thione
Standard InChI InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8)
Standard InChI Key AZGCPORXEASEAU-UHFFFAOYSA-N
Canonical SMILES C1(C(NC(=S)N1)N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4,5-diaminoimidazolidine-2-thione consists of an imidazolidine core—a saturated five-membered ring with two nitrogen atoms at the 1- and 3-positions—and a thione group at position 2. The 4- and 5-positions are occupied by amino groups, creating a symmetrical arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₃H₈N₄S
Molecular Weight132.19 g/mol
IUPAC Name4,5-diaminoimidazolidine-2-thione
CAS Number651059-03-9
SolubilityLimited data; likely polar aprotic solvent-soluble

X-ray crystallographic studies on analogous compounds, such as cis-4,5-diphenylimidazolidine-2-thione, reveal planar ring geometries with intramolecular hydrogen bonds stabilizing the structure . The thione group contributes to tautomeric equilibria, enabling potential coordination with metal ions—a property exploited in catalytic and medicinal chemistry .

Synthetic Routes and Optimization

NHC/Base-Promoted Domino Reactions

A breakthrough approach utilizes N-heterocyclic carbene (NHC)/base systems to enable domino aza-benzoin/aza-acetalization reactions. This method constructs 5-hydroxy-imidazolidine-2-thione derivatives in 45–97% yield with up to 99:1 diastereoselectivity . Key advantages include:

  • One-pot synthesis: Eliminates intermediate isolation

  • Scalability: Demonstrated at multigram scales

  • Functional group tolerance: Accommodates diverse aldehydes and sulfonamides

A comparative analysis of synthetic methods is provided below:

MethodYield RangeDiastereoselectivityScalability
Thiourea Cyclization45–60%Not reportedLimited
NHC/Base Domino Reaction45–97%Up to 99:1 drHigh

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

FT-IR spectra of imidazolidine-2-thiones exhibit characteristic bands:

  • N–H Stretching: 3300–3500 cm⁻¹ (amino groups)

  • C=S Stretching: 1250–1350 cm⁻¹ (thione moiety)

  • Ring Breathing Modes: 600–800 cm⁻¹

NMR Analysis

¹H NMR spectra show distinct proton environments:

  • NH₂ Protons: δ 4.8–5.2 ppm (broad singlets)

  • Ring Protons: δ 3.2–3.8 ppm (multiplet patterns)
    ¹³C NMR confirms the thione carbon at δ 175–185 ppm .

Quantum Chemical Calculations

Density functional theory (DFT) studies on analogous compounds reveal:

  • HOMO-LUMO Gaps: ~4.5 eV, indicating moderate reactivity

  • Molecular Electrostatic Potential: Negative regions localized at sulfur and nitrogen atoms, suggesting nucleophilic sites

Challenges and Future Directions

Toxicity Concerns

Structural analogs like ethylenethiourea (ETU) demonstrate thyroid carcinogenicity in rodent models . While 4,5-diaminoimidazolidine-2-thione lacks direct toxicity data, its metabolic conversion to ETU-like species warrants investigation.

Synthetic Advancements

Future work should prioritize:

  • Enantioselective Syntheses: Chiral NHC catalysts for stereocontrolled access

  • Post-Functionalization: Click chemistry for library diversification

Targeted Drug Design

Fragment-based drug discovery (FBDD) could exploit the scaffold’s hydrogen-bonding capacity. Proposed modifications include:

  • Metallodrug Conjugates: Platinum or gold centers for enhanced cytotoxicity

  • Prodrug Strategies: Thione-to-thiol conversion for controlled release

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